molecular formula C24H35BN2O5 B12081473 tert-Butyl (S)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carbonyl-)pyrrolidine-1-carboxylate

tert-Butyl (S)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carbonyl-)pyrrolidine-1-carboxylate

Cat. No.: B12081473
M. Wt: 442.4 g/mol
InChI Key: DTAQNKKGASIVEC-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a chiral pyrrolidine core protected by a tert-butyloxycarbonyl (Boc) group. The indoline moiety is substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) at the 4-position, connected via a carbonyl bridge to the pyrrolidine ring. The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, critical for constructing complex organic frameworks .

Properties

Molecular Formula

C24H35BN2O5

Molecular Weight

442.4 g/mol

IUPAC Name

tert-butyl (2S)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole-1-carbonyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C24H35BN2O5/c1-22(2,3)30-21(29)27-14-9-12-19(27)20(28)26-15-13-16-17(10-8-11-18(16)26)25-31-23(4,5)24(6,7)32-25/h8,10-11,19H,9,12-15H2,1-7H3/t19-/m0/s1

InChI Key

DTAQNKKGASIVEC-IBGZPJMESA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CCN(C3=CC=C2)C(=O)[C@@H]4CCCN4C(=O)OC(C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CCN(C3=CC=C2)C(=O)C4CCCN4C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the boronate ester and the coupling of various intermediates. Common reagents might include boronic acids, indoline derivatives, and pyrrolidine carboxylates. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This might include the use of larger reactors, continuous flow systems, and more efficient purification techniques to handle the increased volume and ensure product purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the boronate ester group.

    Reduction: Reduction reactions might target the carbonyl groups within the molecule.

    Substitution: Substitution reactions could occur at various positions on the indoline or pyrrolidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts might be used in coupling reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield boronic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules, particularly in the synthesis of pharmaceuticals or agrochemicals.

Biology

In biological research, derivatives of this compound might be used to study enzyme interactions or as probes in biochemical assays.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

Industry

In industry, it might be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, in a biochemical context, it might interact with specific enzymes or receptors, altering their activity. The boronate ester group could play a role in binding to biological targets, while the indoline and pyrrolidine moieties might influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Structural Analogues

Core Scaffold Variations
Compound Name Key Structural Differences Molecular Weight Synthesis Yield Key Applications/Properties Reference
Target Compound Indoline-carbonyl-pyrrolidine-boronic ester ~437.3 (calculated) N/A Potential Suzuki coupling; chiral auxiliary
tert-Butyl (S)-2-(5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate Imidazole-phenyl-boronic ester replaces indoline-carbonyl 439.36 N/A Intermediate for bioconjugation
tert-Butyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate Isoindoline-boronic ester scaffold 341.24 N/A Suzuki-Miyaura cross-coupling
tert-Butyl (R)-3-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrrolidine-1-carboxylate Cyano-phenoxy-boronic ester; R-configuration at pyrrolidine N/A Discontinued Electronic modulation via cyano group

Key Observations :

  • Chiral centers (e.g., S- vs. R-configuration in pyrrolidine derivatives) may affect enantioselective synthesis outcomes or receptor binding in bioactive molecules.
Boronic Ester Functionalization
  • Compound 25 (tert-Butyl 2-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-yl)pyrrolidine-1-carboxylate): Features a propan-2-yl-boronic ester side chain. Synthesized via visible-light-mediated decarboxylative radical addition (68% yield). NMR data indicate stereoisomerism (53:47 ratio) .
  • Compound 28 (tert-Butyl 2-(1-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-yl)pyrrolidine-1-carboxylate): Methoxy-substituted boronic ester; synthesized under similar photochemical conditions (57% yield). Exhibits 54:46 stereoisomer ratio .

Comparison :

  • The target compound’s indoline-boronic ester system offers greater aromaticity and rigidity compared to aliphatic boronic esters in Compounds 25 and 28, which may enhance stability in aqueous media or π-π interactions in catalysis.

Key Observations :

  • Photochemical methods (e.g., Ir-based catalysis) are prevalent for radical-mediated boronic ester functionalization .
  • Lower yields in indole/pyrrolidine derivatives (e.g., 30% in ) suggest challenges in sterically hindered couplings, which may extend to the target compound’s synthesis.

Physicochemical Properties

NMR Data Comparison
Compound ¹H NMR Shifts (Key Protons) ¹¹B NMR (ppm) Stereoisomer Ratio Reference
Target Compound N/A N/A N/A
Compound 25 3.85–0.44 ppm (pyrrolidine, boronic ester CH₃) 32.1 53:47
Compound 28 3.85–0.44 ppm (methoxy, boronic ester CH₃) 31.9 54:46
tert-Butyl (S)-2-(3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate 8.20 ppm (indole H), 1.45 ppm (Boc CH₃) N/A N/A

Key Observations :

  • Boronic ester methyl groups in Compounds 25 and 28 resonate near 0.44–1.45 ppm, consistent with pinacol-derived structures.
  • The target compound’s indoline protons would likely appear downfield (6.5–8.0 ppm) compared to aliphatic boronic esters.

Biological Activity

tert-Butyl (S)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carbonyl-)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C19H30BNO4
  • Molecular Weight : 347.26 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane moiety suggests potential interactions with biomolecules through boron coordination chemistry. This interaction can modulate enzymatic activities and influence cellular signaling pathways.

Anticancer Properties

Recent studies have indicated that derivatives of dioxaborolane compounds exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For instance:

  • Inhibition of Tyrosine Kinases : Similar compounds have shown efficacy in inhibiting tyrosine kinases like ALK and ROS1, which are crucial in certain types of cancers such as non-small cell lung cancer (NSCLC) .

Cytotoxicity Studies

Cytotoxicity assays (e.g., MTT assays) have demonstrated that the compound exhibits significant cytotoxic effects on various cancer cell lines. The effectiveness appears to correlate with the compound's ability to generate reactive oxygen species (ROS), which is a common mechanism in prodrug activation .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Crizotinib Derivatives : Research indicated that modifications to the structure of crizotinib (a known anticancer drug) enhanced its selectivity and reduced side effects by utilizing similar dioxaborolane structures . This suggests that this compound may offer similar advantages.
  • Cytotoxicity in Cancer Models : In vitro studies showed that compounds with dioxaborolane functionalities exhibited increased cytotoxicity against cancer cells characterized by high ROS levels. The compound's ability to be activated in such environments enhances its therapeutic potential .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Anticancer ActivitySignificant inhibition of ALK and ROS1
CytotoxicityHigh cytotoxic effects on NSCLC cell lines
MechanismActivation via ROS generation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.